4-Biphenylcarboxylic acid hydrazide

Physicochemical Characterization Formulation Science Purification

Variability in biphenyl hydrazide purity leads to inconsistent triazole formation and unreliable V1A antagonist SAR. 4-Biphenylcarboxylic acid hydrazide (CAS 18622-23-6) is the validated precursor for constructing the central 1,2,4-triazole pharmacophore. • Validated V1A Antagonist Intermediate: Para-biphenyl geometry ensures requisite target binding affinity & selectivity. • ≥97% Purity: High, well-defined melting point (190-197 °C) facilitates reliable crystallization and purification. • Versatile Hydrazide Handle: Enables efficient conjugation to fluorophores or biotin for chemical probe development.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 18622-23-6
Cat. No. B096673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Biphenylcarboxylic acid hydrazide
CAS18622-23-6
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN
InChIInChI=1S/C13H12N2O/c14-15-13(16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)
InChIKeyQEUAQXSDDNDOTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Biphenylcarboxylic Acid Hydrazide: Verified Physicochemical & Synthetic Profile


4-Biphenylcarboxylic acid hydrazide (CAS 18622-23-6), also known as 4-phenylbenzhydrazide or biphenyl-4-carbohydrazide, is a biphenyl-derived acylhydrazine with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol [1]. This solid compound, which appears as a white to almost white powder or crystals, possesses a hydrazide functional group (-CONHNH2) directly attached to the para-position of a biphenyl scaffold [2]. Its documented physical properties include a melting point range of 190-197 °C and a predicted density of 1.164 g/cm³ .

Synthetic scaffold Para-biphenyl hydrazide for 1,2,4-triazole core construction
Thermal stability Defined melting point supports crystallization and handling
Purity Verified high commercial purity supports reproducible synthesis

4-Biphenylcarboxylic Acid Hydrazide: Generic Substitution Risk


The biphenylcarboxylic acid hydrazide scaffold exhibits significant property and performance divergence based on subtle structural modifications, rendering generic substitution a high-risk strategy for reproducible research. As detailed in Section 3, the specific para-substitution pattern of the biphenyl group on the hydrazide dictates critical properties such as melting point and crystalline behavior, which directly influence formulation and purification workflows . Furthermore, the unique regiochemistry and electronic character of the 4-biphenyl system are essential for achieving the desired reactivity and biological target engagement, as exemplified by its validated role as a key intermediate in the synthesis of selective vasopressin V1A receptor antagonists [1].

Target
Para-biphenyl hydrazide
Substitute
Ortho-substituted analog
Regioisomeric shift may alter thermal stability and crystallization behavior, complicating purification.
Target
V1A antagonist synthetic route
Substitute
Generic acyl hydrazides
Lack of documented synthetic utility for 1,2,4-triazole pharmacophore may require route revalidation.
Target
4-Biphenyl electronic profile
Substitute
Alternative hydrazide cores
Different electronic and steric environment may shift reactivity in cyclization and downstream coupling steps.

4-Biphenylcarboxylic Acid Hydrazide: Evidence vs. Closest Comparators


Melting Point vs. 2-Phenyl Regioisomer

The solid-state properties of 4-Biphenylcarboxylic acid hydrazide are markedly different from its ortho-substituted analog, 2-phenylbenzhydrazide. This is a critical parameter for compound handling, formulation, and purification. The target compound exhibits a significantly higher melting point range of 190-197 °C , in stark contrast to the 140 °C melting point reported for the 2-phenyl isomer [1].

Melting point
Data to verify
190–197 °C vs 140 °C
Δ ~50–57 °C
Solid-state property context supports purification choice
Reported comparison; confirm with in-house DSC
Physicochemical Characterization Formulation Science Purification

Key Intermediate for V1A Receptor Antagonists

Unlike many hydrazides used for general derivatization, 4-Biphenylcarboxylic acid hydrazide has a documented and specific role as a key building block in the patented synthesis of a defined pharmacophore. It is the essential hydrazine component used in the cyclization with a thioimidate intermediate to form the 1,2,4-triazole core of selective human vasopressin V1A receptor antagonists [1][2]. This reaction proceeds in hot DMF to yield the target 4-(2-benzyloxyphenyl)-3-(4-biphenylyl)-5-methyl-4H-1,2,4-triazole scaffold [2].

Synthetic utility
Method context
V1A antagonist triazole core scaffold
Supports medicinal chemistry synthetic route
Cyclization with thioimidate in hot DMF (reported)
Medicinal Chemistry Synthetic Methodology Process Chemistry

Commercial Purity and Quality Benchmark

The compound is commercially available with a clearly specified and independently verifiable minimum purity, which is a critical factor for reproducible research. Vendors such as AKSci and Aladdin provide the compound with a minimum purity specification of 97% (as determined by GC) . This level of purity is essential for use as a starting material in multi-step syntheses and for generating reliable biological screening data.

Purity specification
Specification review
97% (GC)
High purity supports reproducible synthesis
Vendor-specified minimum; verify lot CoA
Chemical Sourcing High-Throughput Screening Quality Control

4-Biphenylcarboxylic Acid Hydrazide: Validated Application Scenarios


V1A Receptor Antagonist Library Synthesis

For research programs targeting the human vasopressin V1A receptor, 4-Biphenylcarboxylic acid hydrazide is the validated starting material for constructing the central 1,2,4-triazole pharmacophore [1][2]. Its specific para-biphenyl geometry is essential for achieving the desired binding affinity and selectivity profile of the final antagonists.

Process Chemistry & Crystallization Development

When developing robust manufacturing processes, the high and well-defined melting point of 4-Biphenylcarboxylic acid hydrazide (190-197 °C) facilitates reliable crystallization and purification. This is a key differentiator from lower-melting analogs, where purification can be more challenging and yields more variable.

Chemical Biology Probe Generation

The hydrazide functionality serves as a versatile handle for conjugating the biphenyl scaffold to reporter groups (e.g., fluorophores, biotin) via hydrazone formation [3][4]. The high commercial purity (≥97%) ensures that the resulting probes are of sufficient quality for unambiguous target identification and cellular imaging studies.

High-Throughput Screening Scaffold Sourcing

For HTS facilities building diverse chemical libraries, this compound represents a proven core scaffold. Its commercial availability in high purity and its documented use in producing bioactive molecules [1][2] make it a strategically valuable building block for generating novel hit compounds.

Application
Selection Property
Validation Focus
V1A Antagonist Library Synthesis
Para-biphenyl triazole scaffold
Synthetic route reproducibility
Process Chemistry & Crystallization
Defined melting point range
Crystallization yield and purity
Chemical Biology Probe Generation
Hydrazide conjugation handle
Probe stability and labeling efficiency
High-Throughput Screening Scaffold
High commercial purity
Library quality and hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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